molecular formula C8H5N3O B8567499 3-(Cyanoamino)phenyl cyanate CAS No. 62272-57-5

3-(Cyanoamino)phenyl cyanate

Cat. No. B8567499
M. Wt: 159.14 g/mol
InChI Key: CYKHONLQRKGMNT-UHFFFAOYSA-N
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Patent
US04059567

Procedure details

55 g (0.5 mol) of m-aminophenol are dissolved in 500 ml of isopropanol in a 1 liter three-necked flask equipped with a stirrer, thermometer and dropping funnel. A solution, precooled to 0° C, of 55.0 ml (1.10 mol) of cyanogen chloride in 50 ml of isopropanol is slowly added dropwise with stirring to the resulting solution at a temperature of 0° C. On completion of the reaction, a solution of 106 g (1.05 mol) of triethylamine in 50 ml of isopropanol is pumped in below the surface at 0° C by means of a metering pump. The reaction mixture is then stirred for 2 hours at room temperature. The product which precipitates is filtered off under suction, washed with 50 ml of isopropanol, subsequently taken up in 500 ml of dichloroethane and the triethyl ammonium chloride is extracted with water. Removal of the solvent by distillation at room temperature leaves the crude m-cyanatophenyl cyanamide which, in the IR-spectrum, shows two absorption bands characteristic of the cyanamide and the cyanate group in the region of 4.5 μ.
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
106 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[N:9]#[C:10]Cl.[CH2:12]([N:14](CC)CC)C>C(O)(C)C>[O:8]([C:4]1[CH:3]=[C:2]([NH:1][C:10]#[N:9])[CH:7]=[CH:6][CH:5]=1)[C:12]#[N:14]

Inputs

Step One
Name
Quantity
55 g
Type
reactant
Smiles
NC=1C=C(C=CC1)O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
55 mL
Type
reactant
Smiles
N#CCl
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(C)O
Step Three
Name
Quantity
106 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring to the resulting solution at a temperature of 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
ADDITION
Type
ADDITION
Details
is slowly added dropwise
CUSTOM
Type
CUSTOM
Details
On completion of the reaction
CUSTOM
Type
CUSTOM
Details
is pumped in below the surface at 0° C by means of a metering pump
STIRRING
Type
STIRRING
Details
The reaction mixture is then stirred for 2 hours at room temperature
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The product which precipitates
FILTRATION
Type
FILTRATION
Details
is filtered off under suction
WASH
Type
WASH
Details
washed with 50 ml of isopropanol
EXTRACTION
Type
EXTRACTION
Details
the triethyl ammonium chloride is extracted with water
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
DISTILLATION
Type
DISTILLATION
Details
by distillation at room temperature

Outcomes

Product
Name
Type
product
Smiles
O(C#N)C=1C=C(C=CC1)NC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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